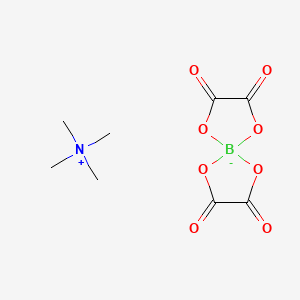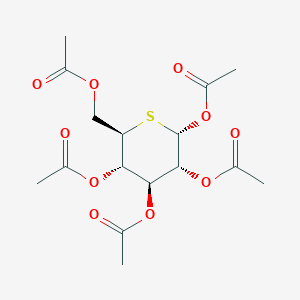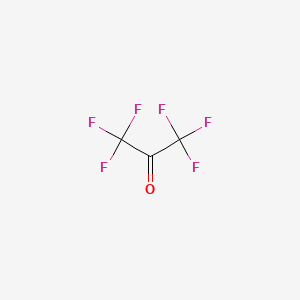
Tetramethylammonium bis(oxalato)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylammonium bis(oxalato)borate is a chemical compound that contains tetramethylammonium cations and bis(oxalato)borate anions. This compound is known for its unique properties and applications, particularly in the field of electrochemistry. It is often used as an electrolyte in electric double-layer capacitors and other electrochemical devices due to its high ionic conductivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethylammonium bis(oxalato)borate can be synthesized by reacting tetramethylammonium hydroxide with oxalic acid and boric acid. The reaction typically involves heating the mixture in a suitable solvent, such as benzene, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve microwave irradiation to enhance the reaction efficiency and yield. This method has been shown to produce high-purity this compound with improved electrochemical properties .
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethylammonium bis(oxalato)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate and oxalate derivatives.
Reduction: Reduction reactions can lead to the formation of boron-containing semi-carbonates and other reduced species.
Substitution: The bis(oxalato)borate anion can participate in substitution reactions, where one or more oxalate groups are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Borate and oxalate derivatives.
Reduction: Boron-containing semi-carbonates and reduced oxalate species.
Substitution: Various substituted borate and oxalate compounds.
Applications De Recherche Scientifique
Tetramethylammonium bis(oxalato)borate has a wide range of scientific research applications, including:
Electrochemistry: Used as an electrolyte in electric double-layer capacitors and other electrochemical devices due to its high ionic conductivity and stability.
Battery Technology: Investigated as an electrolyte additive in lithium-ion batteries to improve performance and stability.
Material Science: Employed in the synthesis of advanced materials with unique electrochemical properties.
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism by which tetramethylammonium bis(oxalato)borate exerts its effects is primarily related to its ability to dissociate into tetramethylammonium cations and bis(oxalato)borate anions in solution. These ions contribute to the high ionic conductivity and stability of the compound, making it an effective electrolyte in electrochemical applications. The bis(oxalato)borate anion can also participate in various chemical reactions, forming stable complexes with metal ions and other species .
Comparaison Avec Des Composés Similaires
Lithium bis(oxalato)borate: Used as an electrolyte in lithium-ion batteries, known for its high ionic conductivity and stability.
Sodium bis(oxalato)borate: Investigated for use in sodium-ion batteries and other electrochemical applications.
Tetraethylammonium bis(oxalato)borate: Used as an electrolyte in electric double-layer capacitors, similar to tetramethylammonium bis(oxalato)borate.
Uniqueness: this compound is unique due to its combination of high ionic conductivity, stability, and versatility in various electrochemical applications. Its smaller cation size compared to tetraethylammonium bis(oxalato)borate allows for higher ion accumulation in the pores of activated carbon electrodes, leading to improved capacitance in electric double-layer capacitors .
Propriétés
IUPAC Name |
tetramethylazanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BO8.C4H12N/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;1-5(2,3)4/h;1-4H3/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIDRQHOGPKWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.C[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)
